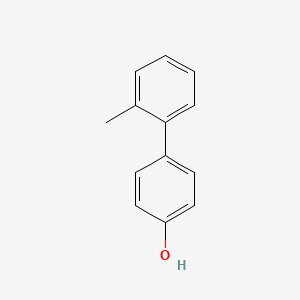

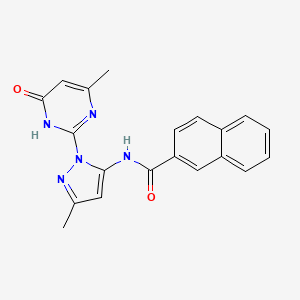

![molecular formula C22H20N4O5 B2709120 3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879451-76-0](/img/structure/B2709120.png)

3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a heterocyclic compound with a molecular formula of C22H20N4O5 . It has an average mass of 420.418 Da and a mono-isotopic mass of 420.143372 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil and aromatic aldehyde, through mechanochemical synthesis using a ball-mill has been used for the synthesis of pyrimido quinolines .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on the functional groups present in the molecule. The presence of the pyrimido[4,5-b]quinoline moiety can potentially undergo various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, the presence of the methoxypropyl and nitrophenyl groups can influence the compound’s polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Corrosion Inhibition

5-Arylpyrimido-[4,5-b]quinoline-diones (APQDs) have been investigated as sustainable corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency by adsorbing onto the steel surface, with efficiency increasing at higher concentrations. Among the studied APQDs, one showed an inhibition efficiency of 98.30% at a specific concentration, demonstrating significant potential for industrial applications in corrosion prevention (Verma et al., 2016).

Molecular Structure and Reactivity

Research into the reactivity and molecular structure of pyrimido[4,5-b]quinoline derivatives has provided insights into their potential uses in organic synthesis and medicinal chemistry. Studies have explored reactions at the heterocyclic ring-carbon and nitrogen atoms, offering a basis for developing new synthetic pathways and compounds with diverse biological activities (Levine et al., 1977).

Antimicrobial Activity

Derivatives of pyrimido[4,5-b]quinolines have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promise in combating various bacterial and fungal pathogens, indicating their potential in developing new antimicrobial agents (Vartale et al., 2013).

Synthesis and Chemical Properties

Innovative synthetic methods have been developed for the preparation of pyrimido[4,5-b]quinoline derivatives, utilizing environmentally friendly approaches and providing access to complex molecules with potential applications in drug development and materials science (Rajesh et al., 2011).

Molecular Docking and Anticonvulsant Properties

Some derivatives of pyrimido[4,5-b]quinoline have been synthesized and evaluated for their anticonvulsant activity. Molecular docking studies have identified their potential mechanisms of action, highlighting their relevance in the search for new therapeutic agents (Ahmed et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O5/c1-24-17-10-4-3-9-16(17)19(27)18-21(24)23-20(25(22(18)28)11-6-12-31-2)14-7-5-8-15(13-14)26(29)30/h3-5,7-10,13H,6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHNCOYRAVGNJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCCOC)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2709037.png)

![3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709042.png)

![Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2709043.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-2-carboxamide](/img/structure/B2709047.png)

![N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2709049.png)

![4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2709057.png)

![8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709060.png)